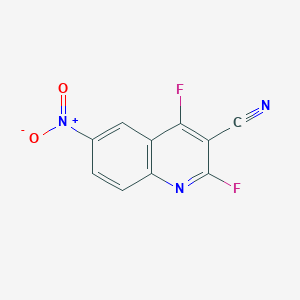

3-Cyano-2,4-difluoro-6-nitroquinoline

Description

Significance of Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal and materials chemistry. eurekaselect.com Its rigid structure and the presence of a nitrogen heteroatom provide unique electronic properties and hydrogen bonding capabilities, making it an exceptional building block in drug design and a valuable ligand in coordination chemistry. nih.govresearchgate.net The versatility of the quinoline ring allows for functionalization at multiple positions, enabling the creation of vast libraries of derivatives with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov This inherent adaptability has cemented the quinoline motif as a critical component in the development of therapeutic agents and functional materials. rsc.orgresearchgate.net

The synthesis of the quinoline ring system has a rich history dating back to the 19th century, with several classical named reactions forming the bedrock of its preparation. researchgate.net The Skraup synthesis, discovered in 1880, is a quintessential method involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. organicreactions.orgwordpress.comwikipedia.org Other foundational methods include the Combes, Doebner-von Miller, and Friedländer syntheses, each offering different pathways to substituted quinolines from various starting materials. iipseries.org

These traditional methods, while historically significant, often require harsh reaction conditions, such as high temperatures and strong acids, and can suffer from low yields and poor regioselectivity. acs.orgresearchgate.net Modern synthetic chemistry has driven the evolution of these classic methods toward more efficient, greener, and highly selective protocols. Contemporary approaches often employ transition-metal catalysis (e.g., using palladium, copper, or iron catalysts), photocatalysis, and microwave-assisted synthesis to achieve milder reaction conditions, broader substrate scope, and improved yields. acs.orgorganic-chemistry.orgnumberanalytics.commdpi.com The development of nanocatalysts, for instance, offers advantages in terms of catalyst recovery and reusability, aligning with the principles of sustainable chemistry. acs.org

| Synthesis Method | Key Reactants | Typical Conditions | Product Scope |

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) | High temperature (140-170 °C), strong acid | Primarily unsubstituted or benzene-ring-substituted quinolines. wikipedia.orgresearchgate.net |

| Combes Synthesis | Aniline, β-diketone | Acid-catalyzed (e.g., H₂SO₄), heating | Yields 2,4-disubstituted quinolines. iipseries.org |

| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl compound | Acid-catalyzed (e.g., HCl, ZnCl₂) | Produces a variety of substituted quinolines, often with complex mixtures. |

| Friedländer Synthesis | 2-aminoaryl aldehyde or ketone, compound with an α-methylene group | Acid or base catalysis, heating | A convergent method for synthesizing substituted quinolines. iipseries.org |

The true value of the quinoline scaffold in modern science lies in its substituted derivatives. eurekaselect.com The introduction of specific functional groups onto the quinoline core dramatically influences the molecule's properties and applications. nih.gov For example, halogen-containing quinolines are of particular interest as the halogen can serve as a handle for further synthetic transformations (e.g., cross-coupling reactions) and can play a crucial role in modulating biological activity. nih.gov The position and nature of substituents are critical; for instance, SAR (Structure-Activity Relationship) studies have shown that specific substitution patterns can enhance the therapeutic efficacy of quinoline-based drugs. vedantu.com In materials science, substituted quinolines are used to create dyes, sensors, and ligands for catalysis, where the substituents tune the electronic and photophysical properties of the final material. researchgate.netscielo.br

Rationale for Focused Research on Polyfunctionalized Quinoline Derivatives

Research into polyfunctionalized quinolines—those bearing multiple, distinct functional groups—is driven by the goal of creating highly specialized molecules with synergistic or multifunctional properties. nih.govnih.gov By combining different functional groups, chemists can modulate several molecular parameters simultaneously, such as reactivity, solubility, and receptor binding affinity. nih.gov This approach is central to modern drug design, where a single molecule might be engineered to interact with multiple biological targets or to possess an optimized pharmacokinetic profile. The compound 3-Cyano-2,4-difluoro-6-nitroquinoline is a prime example, where the cyano, fluoro, and nitro groups each impart specific and valuable chemical characteristics.

The selection of cyano, fluoro, and nitro groups in a molecule like this compound is a deliberate synthetic strategy, as each group offers unique and powerful advantages in chemical synthesis and molecular design.

Cyano Group (-C≡N): The cyano, or nitrile, group is an exceptionally versatile functional group in organic chemistry. researchgate.net Its strong electron-withdrawing nature influences the reactivity of the heterocyclic ring. nih.gov Synthetically, it is a valuable precursor that can be readily transformed into other important functional groups, such as amines, carboxylic acids, amides, and aldehydes. researchgate.net The polarity of the C≡N bond also allows it to participate in various cycloaddition and nucleophilic addition reactions, making it a key building block for more complex heterocyclic systems. quimicaorganica.orgfiveable.me

Fluoro Group (-F): The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry. tandfonline.com Due to its small size and high electronegativity, fluorine can significantly alter a molecule's physicochemical properties. mdpi.com It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a critical feature in drug development. nih.gov Furthermore, fluorine substitution can lower the pKa of nearby basic groups, which can improve bioavailability, and can enhance binding affinity to target proteins through favorable electrostatic interactions. tandfonline.comnih.gov

Nitro Group (-NO₂): The nitro group is one of the strongest electron-withdrawing groups used in organic synthesis. wikipedia.org Its presence on an aromatic ring, such as in the 6-position of the quinoline, strongly deactivates the ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This property is synthetically useful for introducing nucleophiles at specific positions. Crucially, the nitro group can be selectively reduced to an amino group (-NH₂), which serves as a versatile handle for further derivatization, enabling the construction of a wide array of functionalized compounds. fiveable.mewiley.comnih.gov

| Functional Group | Key Properties | Role in Synthesis & Molecular Design |

| Cyano (-CN) | Strong electron-withdrawing; linear geometry; polar. | Versatile synthetic precursor for amines, acids, etc.; can act as a pharmacophore. researchgate.netresearchgate.netfiveable.me |

| Fluoro (-F) | Highly electronegative; small steric footprint; strong C-F bond. | Enhances metabolic stability; modulates pKa and lipophilicity; improves protein binding affinity. tandfonline.commdpi.comnih.gov |

| Nitro (-NO₂) | Very strong electron-withdrawing; resonance stabilization. | Directs nucleophilic aromatic substitution; can be reduced to an amine for further functionalization. wikipedia.orgfiveable.menih.gov |

Despite the utility of the quinoline scaffold, its selective functionalization presents significant challenges for synthetic chemists. The quinoline ring has multiple C-H bonds with differing reactivity, making it difficult to introduce a functional group at a single, desired position (regioselectivity). scielo.br For example, electrophilic substitution typically occurs on the electron-rich benzene ring, while nucleophilic substitution is favored on the electron-deficient pyridine ring. vedantu.com Achieving functionalization at less reactive positions often requires multi-step sequences or the use of directing groups. Modern strategies to overcome these challenges include transition-metal-catalyzed C-H activation, where a catalyst selectively targets a specific C-H bond, often guided by a directing group temporarily installed on the molecule. nih.govacs.org Such methods provide a more atom- and step-economical route to specifically substituted quinolines that are inaccessible through classical methods. organic-chemistry.org

Overview of Advanced Synthetic and Mechanistic Approaches Applicable to Complex Heterocycles

The synthesis of complex, polyfunctionalized heterocycles like this compound necessitates the use of advanced and often innovative synthetic methodologies. The limitations of classical reactions have spurred the development of more sophisticated and efficient strategies.

Transition-Metal Catalysis: This is arguably the most impactful development in modern organic synthesis. Catalysts based on palladium, rhodium, copper, gold, and other metals are widely used to facilitate reactions such as cross-coupling, cyclization, and C-H functionalization, enabling the construction of complex heterocyclic systems under mild conditions. numberanalytics.commdpi.comnumberanalytics.com

Multicomponent Reactions (MCRs): MCRs are processes where three or more reactants combine in a single operation to form a product that contains portions of all reactants. nih.gov These reactions are highly efficient and atom-economical, allowing for the rapid assembly of complex molecules from simple precursors. mdpi.com

Photocatalysis and Electrochemical Synthesis: These methods use light or electricity, respectively, to drive chemical reactions. numberanalytics.com They often proceed through radical intermediates, enabling unique transformations that are difficult to achieve with traditional thermal methods. numberanalytics.comnih.gov These "green chemistry" approaches reduce the need for harsh reagents and high temperatures. numberanalytics.com

Flow Chemistry: Conducting reactions in continuous flow reactors rather than in batch flasks offers superior control over reaction parameters like temperature and mixing, leading to improved yields, safety, and scalability. This is particularly advantageous for highly exothermic or hazardous reactions. numberanalytics.com

Mechanistic Studies: A deep understanding of reaction mechanisms, often aided by computational chemistry (e.g., DFT calculations), is crucial for optimizing existing methods and designing new, more selective transformations. organic-chemistry.orgnih.gov Mechanistic insights into processes like denitrogenative transannulation or radical cyclization continue to expand the toolkit for heterocyclic synthesis. nih.gov

| Synthetic Approach | Principle | Advantages |

| Transition-Metal Catalysis | Use of metals (Pd, Cu, Rh, etc.) to lower activation energies for bond formation. | High efficiency and selectivity, mild reaction conditions, broad functional group tolerance. numberanalytics.commdpi.com |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction. | High atom economy, operational simplicity, rapid generation of molecular diversity. nih.gov |

| Photocatalysis | Use of light to generate reactive intermediates. | Access to unique reaction pathways, mild conditions, environmentally friendly. numberanalytics.comnumberanalytics.com |

| C-H Functionalization | Direct conversion of a C-H bond into a C-C or C-heteroatom bond. | Step- and atom-economy, avoids pre-functionalization of starting materials. nih.govnumberanalytics.com |

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-6-nitroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F2N3O2/c11-9-6-3-5(15(16)17)1-2-8(6)14-10(12)7(9)4-13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJDZJFLYJWEHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C(=N2)F)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601255210 | |

| Record name | 2,4-Difluoro-6-nitro-3-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113944-50-6 | |

| Record name | 2,4-Difluoro-6-nitro-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113944-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-6-nitro-3-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyano 2,4 Difluoro 6 Nitroquinoline

De Novo Synthetic Routes to Polyfunctionalized Quinoline (B57606) Scaffolds

De novo synthesis offers the advantage of building complexity directly into the molecular framework, often establishing key substitutions in the early stages of the synthetic sequence. These routes are critical for accessing quinolines with substitution patterns that are difficult to achieve through late-stage functionalization.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most of the atoms from the starting materials. rsc.orgresearchgate.net This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net Several classic and modern MCRs, such as the Povarov, Friedländer, and Doebner-von Miller syntheses, are cornerstones of quinoline chemistry. rsc.orgiipseries.org

For a target like 3-cyano-2,4-difluoro-6-nitroquinoline, a modified Friedländer annulation is a plausible MCR strategy. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. A hypothetical route could involve the reaction of 2-amino-5-nitrobenzaldehyde (B1606718) with an activated fluorinated component under the influence of a catalyst, such as niobium pentachloride (NbCl5), which has been shown to promote such cyclizations effectively. researchgate.net

Table 1: Selected Multi-Component Reactions for Quinoline Synthesis

| Reaction Name | Typical Reactants | Key Features | Relevant Citations |

|---|---|---|---|

| Povarov Reaction | Aniline (B41778), Aldehyde, Activated Alkene | Aza-Diels-Alder reaction; constructs tetrahydroquinoline ring, often requires subsequent oxidation. iipseries.org | rsc.orgiipseries.org |

| Friedländer Annulation | 2-Aminoaryl Aldehyde/Ketone, Methylene Ketone/Nitrile | Forms the quinoline ring directly via condensation and cyclization. | researchgate.net |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Acid-catalyzed reaction, often a variation of the Skraup synthesis. iipseries.org | mdpi.com |

| Combes Synthesis | Aniline, β-Diketone | Acid-catalyzed cyclization and dehydration of an enamine intermediate. | iipseries.org |

Annulation and cyclization reactions are fundamental to the formation of heterocyclic systems. In the context of fluorinated and nitrated quinolines, these strategies must accommodate the strong electronic effects of the substituents. The synthesis of ring-fluorinated quinolines has been achieved through the intramolecular cyclization of precursors like o-cyano-β,β-difluorostyrenes. nih.gov In this approach, reaction with an organolithium reagent attacks the cyano carbon, and the resulting anion displaces a vinylic fluorine atom to form the 3-fluoroisoquinoline (B1619788) ring system, a strategy that could be adapted for quinoline synthesis. nih.gov

For the target molecule, a plausible route involves the reductive cyclization of a 2-nitro precursor. For instance, a suitably substituted 2-nitrochalcone (B191979) or a related Baylis-Hillman adduct derived from a 2-nitrobenzaldehyde (B1664092) can undergo cyclization upon reduction of the nitro group to an amine, which then condenses intramolecularly to form the quinoline ring. researchgate.net The presence of fluorine atoms on the precursors is crucial and would direct the final substitution pattern.

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a highly efficient means of synthesizing complex molecules. researchgate.net These processes can rapidly build the quinoline scaffold and install multiple functional groups. For example, a palladium-catalyzed cascade reaction of N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides with alcohols has been developed to produce functionalized 2-alkoxyquinolines. nih.gov

A strategy applicable to the target compound could involve a tandem process starting with a 2-vinylaniline (B1311222) derivative. mdpi.com Carbocatalytic cascade synthesis of polysubstituted quinolines from 2-vinylanilines and aldehydes proceeds through condensation, electrocyclization, and dehydrogenation, providing a pathway to a wide array of substituted quinolines. mdpi.com A metal-free tandem cyclization of 2-styrylanilines has also been shown to be an effective, environmentally friendly route to valuable quinoline structures. nih.gov

Functional Group Interconversion (FGI) Approaches for Introducing Specific Moieties

Functional group interconversion (FGI) is a powerful strategy that involves the modification of a pre-formed molecular scaffold. For this compound, this would entail starting with a difluoroquinoline core and sequentially introducing the nitro and cyano groups in a regioselective manner.

The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution. The position of nitration on the quinoline ring is highly dependent on the reaction conditions and the nature of existing substituents. Nitration of quinoline itself typically yields a mixture of 5-nitro and 8-nitro derivatives. However, the presence of an N-oxide functionality can direct nitration to the 4-position. jst.go.jp

For achieving substitution at the 6-position, the electronic nature of the existing fluorine atoms must be considered. In many cases, protecting the nitrogen of a tetrahydroquinoline precursor can lead to selective nitration at the 6-position. researchgate.net A more modern approach for heteroaromatics involves a dearomatization-rearomatization strategy, which has enabled the meta-nitration of pyridines and quinolines with high regioselectivity using reagents like tert-butyl nitrite (B80452) (TBN). acs.org This method could potentially be applied to a 2,4-difluoroquinoline (B6167594) precursor to achieve the desired 6-nitro substitution.

Table 2: Comparison of Nitration Methods for Quinolines

| Method | Reagents | Key Features | Relevant Citations |

|---|---|---|---|

| Classical Acidic Nitration | HNO₃/H₂SO₄ | Standard method; regioselectivity is highly substrate-dependent, often favoring positions 5 and 8. | jst.go.jp |

| N-Oxide Directed Nitration | HNO₃/H₂SO₄ on N-Oxide | Directs nitration primarily to the C4 position. jst.go.jp | jst.go.jp |

| Protected Amine Directed Nitration | Various nitrating agents on N-protected tetrahydroquinoline | Can favor C6 nitration, followed by re-aromatization. | researchgate.net |

| Dearomatization-Rearomatization | TBN, TEMPO, O₂ | Allows for formal meta-nitration, potentially targeting the C6 position on the quinoline core. | acs.org |

Introducing a cyano group onto a heteroaromatic ring can be accomplished through various methods, including nucleophilic substitution of a leaving group (like a halide) or direct C-H cyanation. The Sandmeyer reaction, converting an amino group via a diazonium salt to a nitrile, is a classic method but requires the corresponding 3-aminoquinoline (B160951) precursor.

More direct and modern methods are often preferred. A one-pot C-H cyanation of 6-ring N-containing heterocycles has been developed using triflic anhydride (B1165640) activation followed by the addition of a cyanide source. nih.gov This approach is suitable for late-stage functionalization of complex molecules. nih.gov Another powerful strategy is the palladium-catalyzed cyanation of aryl halides or triflates, using sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide. organic-chemistry.org Given the target molecule, a plausible route would involve the synthesis of a 3-bromo-2,4-difluoro-6-nitroquinoline intermediate, which could then undergo a nickel- or palladium-catalyzed cyanation to install the final nitrile group. organic-chemistry.org

Advanced Fluorination Techniques for Aromatic Systems

The introduction of fluorine atoms onto an aromatic ring, such as the quinoline system, can dramatically alter the molecule's chemical and biological properties. numberanalytics.com Achieving this transformation, especially with the precision required for a difluoro-substituted pattern, relies on advanced fluorination methods. These can be broadly categorized into electrophilic, nucleophilic, and transition metal-catalyzed processes. numberanalytics.com

Nucleophilic Fluorination: This method is particularly suited for electron-deficient aromatic systems. However, the nucleophilic fluorination of azaarenes like quinolines can be challenging because the intermediate formed after fluoride (B91410) attack (a Meisenheimer intermediate) tends to revert to the starting material rather than eliminate a hydride to form the desired product. acs.org A novel concept to overcome this is the "concerted nucleophilic aromatic substitution," which involves an asynchronous transfer of a fluoride anion, an electron, and a proton (F⁻-e⁻-H⁺). acs.orgnih.gov This strategy avoids the problematic Meisenheimer intermediate, enabling the successful nucleophilic oxidative fluorination of quinolines. acs.orgnih.gov This process can be facilitated by photoredox catalysis, using a photosensitizer like xanthone. acs.org

Electrophilic Fluorination: This approach utilizes reagents that deliver an electrophilic fluorine source ("F+"). Common reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. organic-chemistry.orgmdpi.com The synthesis of aromatic fluorides can be achieved by reacting functionalized arylmagnesium reagents with NFSI under mild conditions. organic-chemistry.org This method is compatible with a variety of functional groups and is effective for both electron-rich and sterically hindered substrates. organic-chemistry.org For instance, catalytic systems using AgNO₃ or various organocatalysts in conjunction with reagents like Selectfluor have expanded the scope of electrophilic fluorination. mdpi.com

Transition Metal-Catalyzed Fluorination: Palladium and copper catalysts are prominent in this category. numberanalytics.com An undirected, palladium-catalyzed method for aromatic C-H fluorination has been developed that uses mild electrophilic fluorinating agents. acs.org This reaction is unique as it does not proceed through an organometallic intermediate; instead, a reactive transition-metal-fluoride electrophile is generated in situ. acs.org

| Fluorination Technique | Key Reagent(s) | Catalyst/Conditions | Applicability | Reference |

|---|---|---|---|---|

| Concerted Nucleophilic | Fluoride Source, Oxidant | Photoredox (e.g., xanthone) | Electron-deficient azaarenes (e.g., quinolines) | acs.org, nih.gov |

| Electrophilic | NFSI, Selectfluor® | Arylmagnesium reagents, Ag/Organocatalysts | Functionalized and sterically hindered aromatics | organic-chemistry.org, mdpi.com |

| Transition Metal-Catalyzed | Electrophilic Fluorinating Agents | Palladium, Copper | Undirected aromatic C-H bonds | acs.org, numberanalytics.com |

Catalytic Systems in the Synthesis of Functionalized Quinolines

The formation of the quinoline ring itself is a critical step that can be achieved through various catalytic strategies. These methods offer access to a wide array of substituted quinolines from simple starting materials, often with high efficiency and control.

Transition metals are powerful tools for forging the complex bonds required in quinoline synthesis, often via C-H activation pathways. mdpi.comnih.gov

Palladium (Pd): Palladium-catalyzed reactions are widely used for constructing quinoline scaffolds. One approach involves the oxidative cyclization of aryl allyl alcohol and aniline, which proceeds without the need for acids or bases and tolerates electron-withdrawing groups like nitro functions. mdpi.com Another strategy combines the Ugi four-component reaction with a Pd-catalyzed intramolecular arylation to build quinoline structures in a two-step sequence. acs.org

Cobalt (Co): Cobalt catalysts offer an efficient route to functionalized quinolines. For example, a ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones can produce quinolines in a one-pot process under mild conditions. mdpi.com

Rhodium (Rh): Rhodium catalysts can facilitate the regioselective synthesis of quinoline carboxylates through the cyclization of anilines with alkynyl esters. mdpi.com In a novel cascade reaction, Rh(III) catalyzes the reaction of N-aryl amidines with two molecules of a CF₃-ynone to produce highly functionalized quinolines. rsc.org A different Rh(II)-catalyzed pathway involves the reaction of indoles with halodiazoacetates, which proceeds through a cyclopropanation-ring expansion sequence to yield ethyl quinoline-3-carboxylates. nih.gov

Copper (Cu): Copper-catalyzed annulation reactions are also effective. For instance, Cu-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines yields 4-trifluoromethyl quinolines. mdpi.com Chen's group reported a CuCl₂·2H₂O-catalyzed oxidative cyclization to generate quinolines from 2-styrylanilines. nih.govacs.org

| Metal Catalyst | Reaction Type | Starting Materials | Key Feature | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Oxidative Cyclization | Aryl allyl alcohol, Aniline | Tolerates nitro groups, acid/base-free | mdpi.com |

| Cobalt (Co) | Cyclization | 2-Aminoaryl alcohols, Ketones | Ligand-free, one-pot process | mdpi.com |

| Rhodium (Rh) | Cascade Reaction | N-aryl amidines, CF₃-ynones | Forms highly functionalized quinolines | rsc.org |

| Copper (Cu) | Oxidative Cyclization | 2-Styrylanilines | Step-efficient and atom-economic | acs.org, nih.gov |

Growing interest in green chemistry has spurred the development of organocatalytic and metal-free routes to quinolines, avoiding the use of potentially toxic and expensive metals. mdpi.comnih.gov These methods often rely on small organic molecules or simple reagents to catalyze the ring-forming reactions. nih.govrsc.org

The classic Friedländer reaction, which condenses a 2-aminoaryl ketone with an α-methylene carbonyl compound, can be rendered asymmetric using a chiral phosphoric acid as an organocatalyst. acs.org This approach allows for the synthesis of axially chiral 4-arylquinolines with high enantioselectivity. acs.org Another powerful metal-free strategy involves the functionalization of C(sp³)–H bonds and subsequent tandem cyclization. For example, using molecular iodine (I₂) as a catalyst, 2-methylquinolines can react with 2-styrylanilines to form functionalized quinoline derivatives. nih.govacs.org This protocol is noted for its broad substrate scope and good functional group compatibility. acs.org Superacids like trifluoromethanesulfonic acid (TFA) have also been employed as both the reaction medium and catalyst to construct quinoline scaffolds from vinylogous imines. mdpi.com

Carbocatalysis represents an emerging area within green chemistry, utilizing carbon-based materials as catalysts. One example in the context of quinoline synthesis involves the use of graphene-oxide supported Brønsted acidic ionic liquid. tandfonline.com These nanocatalysts offer special properties for synthesizing quinolines efficiently. nih.gov While the field is still developing, carbocatalysts present an environmentally friendly alternative to traditional methods. tandfonline.comnih.gov

Reaction Optimization and Selectivity Control

Optimizing reaction conditions is crucial for maximizing yield and ensuring the desired product is formed, especially when dealing with multifunctional substrates. The choice of solvent, temperature, catalyst, and base can profoundly influence the outcome of a reaction. For instance, in the electrophilic cyclization of N-(2-alkynyl)anilines to form 3-iodoquinolines, a systematic investigation found that using 3 equivalents of I₂ with 2 equivalents of NaHCO₃ in acetonitrile (B52724) at room temperature provided the optimal conditions. nih.gov

Chemoselectivity refers to the ability to react with one functional group in the presence of others. This is a paramount challenge in the synthesis of complex molecules like this compound. Achieving selectivity often requires careful tuning of the catalytic system. In transition metal-catalyzed C-H functionalization, selectivity for a specific position on the quinoline ring (e.g., C6 vs. C7) can be controlled by the design of the directing template ligand attached to the nitrogen atom. researchgate.net A novel strategy for the chemoselective transfer hydrogenation of complex quinolines to 1,2,3,4-tetrahydroquinolines has been developed using Hantzsch ester as a hydrogen donor, which proceeds in high yields without affecting other functional groups. nih.gov This level of control is essential for the late-stage functionalization of intricate molecular frameworks. researchgate.net

Regioselectivity in Electrophilic and Nucleophilic Substitutions

The reactivity and regioselectivity of the this compound core are dictated by the electronic properties of its substituents. The quinoline ring system is substituted with three potent electron-withdrawing groups: a cyano group at C3, and two fluorine atoms at C2 and C4. Additionally, a nitro group is present at the C6 position on the benzo-fused portion of the ring.

Nucleophilic Aromatic Substitution (SNAr): The pyridine (B92270) ring is highly electron-deficient due to the cumulative electron-withdrawing effects of the two fluorine atoms and the adjacent cyano group. This makes the carbon atoms at positions 2 and 4 exceptionally electrophilic and thus highly susceptible to nucleophilic attack. libretexts.org The fluorine atoms serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.

Studies on analogous compounds, such as 2,4-dichloro-3-nitroquinoline (B146357), provide significant insight into the regioselectivity of these reactions. nih.gov In reactions with nucleophiles, substitution occurs preferentially at the C4 position. nih.govnih.gov This preference is attributed to the ability of the quinoline nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4 more effectively than at C2. The nitro group at C6 further activates the ring system towards nucleophilic attack. Consequently, when this compound is treated with a single equivalent of a nucleophile (e.g., an amine or an alcohol), the C4-fluoro substituent is selectively replaced. A second substitution at the C2 position typically requires more forcing conditions. nih.gov

Electrophilic Aromatic Substitution: Conversely, the entire quinoline ring system is strongly deactivated towards electrophilic substitution. tutoring-blog.co.ukquizlet.comquora.com The presence of multiple electron-withdrawing groups (–CN, –F, –NO₂) significantly reduces the electron density of the aromatic rings, making reactions with electrophiles, such as nitration or halogenation, extremely difficult and generally not a viable synthetic strategy for further functionalization.

Table 1: Predicted Regioselectivity of Substitutions on this compound

| Position | Reaction Type | Reactivity | Rationale |

|---|---|---|---|

| C2 | Nucleophilic Substitution | Prone (after C4) | Activated by -F, -CN, and ring N. Less favored than C4. |

| C4 | Nucleophilic Substitution | Highly Prone | Activated by -F, -CN, and superior stabilization of intermediate by ring N. nih.gov |

| C5, C7, C8 | Electrophilic Substitution | Highly Unlikely | Benzene (B151609) ring is strongly deactivated by the -NO₂ group and the electron-deficient pyridine ring. |

| C6 | Nucleophilic Substitution | Possible (ipso) | The nitro group can be displaced by strong nucleophiles under specific conditions. |

Diastereoselective and Enantioselective Approaches (if applicable)

As of current research, there is limited to no specific literature detailing the diastereoselective or enantioselective synthesis of this compound itself. This is primarily because this compound serves as a versatile, achiral building block for the synthesis of more complex, biologically active molecules.

However, diastereoselective and enantioselective strategies are widely applied in the synthesis of quinoline derivatives in general. researchgate.netresearchgate.net For instance, the Povarov reaction, a multicomponent reaction to form tetrahydroquinolines, has been developed in highly diastereoselective and enantioselective variants using chiral Brønsted acids as catalysts. researchgate.net Should a chiral center be introduced into a molecule derived from this compound, for example through substitution at the C4 position with a chiral nucleophile, subsequent transformations could be designed to proceed with diastereoselectivity. At present, such specific applications for this particular compound are not documented in available literature.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of quinoline derivatives has increasingly incorporated principles of green chemistry to reduce environmental impact, improve safety, and enhance efficiency. nih.govbenthamdirect.com These principles are applicable to the synthesis and derivatization of this compound.

Solvent-Free and Aqueous Media Reactions

The use of environmentally benign solvents or the elimination of solvents altogether is a cornerstone of green chemistry. tandfonline.com

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. Nucleophilic substitution reactions on highly activated substrates like halogenated nitroquinolines can often be performed effectively in water. Research on the analogous 2,4-dichloro-3-nitroquinoline has demonstrated that regioselective substitution with various amines can be successfully carried out in water, often with the assistance of microwave heating. nih.gov This approach avoids the use of volatile organic compounds (VOCs) and simplifies product work-up. researchgate.net

Solvent-Free Reactions: Performing reactions without a solvent, often by heating the neat reactants, can significantly reduce waste. jocpr.comresearchgate.net Microwave-assisted solvent-free synthesis has been reported for various quinoline derivatives, offering benefits such as short reaction times, low energy consumption, and high yields. researchgate.net The synthesis of substituted pyridines, structurally related to the quinoline core, has been achieved under solventless microwave conditions. utm.my

Energy-Efficient Methodologies (e.g., Microwave-Assisted, Photochemical)

Minimizing energy consumption is another key aspect of green synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular energy-efficient technique in organic synthesis. tandfonline.commdpi.com It allows for rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times and often improved product yields compared to conventional heating methods. jmpas.com The synthesis of 4-aryl(alkyl)amino-3-nitroquinolines and 2,4-diaryl(dialkyl)amino-3-nitroquinolines from the corresponding dichloro precursor has been efficiently achieved using microwave heating in water, highlighting a combination of green chemistry principles. nih.gov

Photochemical Synthesis: Photochemical reactions, which use light to initiate chemical transformations, can often be conducted at ambient temperature, thus saving energy. Various quinoline derivatives have been synthesized using photochemical cyclization methods. rsc.orgacs.org For example, 3-cyanoquinolines have been prepared via a visible-light-promoted radical cyclization of 2-(azidomethyl)-3-aryl-prop-2-enenitriles. acs.org While not a direct synthesis of the title compound, this demonstrates the potential of photochemical methods in assembling the 3-cyanoquinoline scaffold.

Table 2: Comparison of Conventional vs. Energy-Efficient Synthesis Methods for Quinoline Derivatives

| Method | Typical Reaction Time | Energy Input | Key Advantages | Relevant Example |

|---|---|---|---|---|

| Conventional Heating | Hours to Days | High (sustained heating) | Established, widely applicable | Thermal cyclization in high-boiling solvents. semanticscholar.org |

| Microwave-Assisted | Minutes | Low (rapid, targeted heating) | Speed, higher yields, fewer side products. nih.gov | Synthesis of amino-nitroquinolines in water. nih.gov |

| Photochemical | Minutes to Hours | Low (light energy) | Mild conditions, unique reaction pathways. acs.org | Synthesis of 3-cyanoquinolines via radical cyclization. acs.org |

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com

Atom Economy: Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they generate minimal waste. rsc.org The synthesis of the quinoline core often involves condensation reactions, which produce water as a byproduct, thus having less than 100% atom economy. Subsequent substitutions, like replacing fluorine with an amine, also generate waste (e.g., HF). However, atom economy can be maximized by choosing synthetic routes that avoid the use of stoichiometric reagents, especially those with high molecular weights, and by minimizing the use of protecting groups. rsc.org

Waste Minimization: A critical strategy for waste minimization in the context of this compound involves the catalytic reduction of the nitro group. Traditional methods using stoichiometric reducing agents like iron or tin chloride generate significant metallic waste. acsgcipr.org A greener alternative is catalytic hydrogenation using hydrogen gas with a recyclable catalyst (e.g., platinum or palladium on carbon), which produces only water as a byproduct and offers high atom efficiency. acsgcipr.orgacs.org Furthermore, recycling catalysts and solvents where possible contributes significantly to waste reduction.

Reactivity and Mechanistic Investigations of 3 Cyano 2,4 Difluoro 6 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinoline (B57606) Core

Nucleophilic aromatic substitution (SNAr) is the principal mode of reactivity for 3-Cyano-2,4-difluoro-6-nitroquinoline. The reaction proceeds through a well-established addition-elimination mechanism, which is significantly facilitated by the unique substitution pattern of the molecule. nih.gov In this pathway, a nucleophile adds to the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, before expelling a leaving group to restore aromaticity. nih.gov

The pyridine (B92270) moiety of the quinoline ring is inherently electron-deficient, making the C-2 and C-4 positions susceptible to nucleophilic attack. youtube.com In this compound, both positions are activated by the adjacent electron-withdrawing cyano group at C-3 and the quinoline nitrogen. Nucleophilic attack is highly regioselective, with one of the two fluorine atoms being displaced.

While direct experimental data on the regioselectivity for this specific molecule is limited, studies on analogous 2,4-dihalo-substituted heterocyclic systems, such as 2,4-dichloroquinazoline (B46505), show a strong preference for nucleophilic attack at the C-4 position. mdpi.com This preference is generally attributed to the greater ability of the C-4 position to stabilize the negative charge of the Meisenheimer intermediate through resonance involving the heterocyclic nitrogen atom. It is therefore anticipated that nucleophiles will preferentially attack the C-4 position of this compound, leading to the formation of 4-substituted-3-cyano-2-fluoro-6-nitroquinoline derivatives. The reaction conditions, including the nature of the nucleophile and the solvent, can also influence this selectivity. rsc.org

Table 1: Factors Influencing Regioselective Nucleophilic Attack

| Position | Electronic Factors Favoring Attack | Anticipated Product |

| C-4 | Generally more electrophilic in quinoline/pyridine systems. Strong activation by adjacent C-3 cyano group and para-relationship to the ring nitrogen allows for effective delocalization of negative charge in the Meisenheimer intermediate. | Major product: 4-substituted-2-fluoro derivative. |

| C-2 | Activated by the adjacent C-3 cyano group and the ring nitrogen. Generally less favored than C-4 but can be a site of attack under certain conditions. | Minor product: 2-substituted-4-fluoro derivative. |

The feasibility of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups (EWGs) that can stabilize the anionic Meisenheimer intermediate. nih.govnih.gov In this compound, both the cyano (CN) and nitro (NO₂) groups serve as powerful activating substituents.

Nitro Group (NO₂): Located at the C-6 position on the carbocyclic ring, the nitro group exerts a strong electron-withdrawing effect through both induction and resonance. This effect reduces the electron density across the entire quinoline system, making it more electrophilic and susceptible to nucleophilic attack. nih.gov

Cyano Group (CN): Positioned at C-3, directly between the two fluorine-bearing carbons, the cyano group provides potent activation for SNAr at both the C-2 and C-4 positions. Its strong inductive and resonance effects are crucial for stabilizing the negative charge that develops on the pyridine ring during the formation of the Meisenheimer complex. The synthesis of various cyano-substituted heterocycles leverages this activating property. nih.govmdpi.com

Together, these groups significantly lower the activation energy for the formation of the intermediate, facilitating the substitution reaction under relatively mild conditions. nih.gov

In the context of SNAr reactions, fluoride (B91410) is an exceptionally effective leaving group, often leading to higher reaction rates compared to chloride or bromide. This phenomenon, sometimes termed the "element effect," is counterintuitive if considering only carbon-halogen bond strength. The C-F bond is the strongest among the carbon-halogen bonds.

The SNAr reaction of this compound is generally understood to follow a two-step kinetic pathway.

Step 1 (Rate-Determining): The nucleophile attacks the electron-deficient carbon at either the C-2 or C-4 position. This step is typically slow and rate-determining as it involves the disruption of the aromatic system and has a high activation energy (ΔG‡). frontiersin.orgresearchgate.net

Step 2 (Fast): The resulting high-energy Meisenheimer intermediate rapidly expels the fluoride ion, restoring the aromaticity of the quinoline ring. This step has a very low activation energy.

While the two-step mechanism is widely accepted, some studies on highly activated systems have suggested the possibility of a concerted (cSNAr) mechanism, where bond formation and bond cleavage occur in a single step. nih.gov However, for a substrate like this compound, the stepwise pathway featuring a distinct Meisenheimer intermediate is the most probable route. nih.govfrontiersin.org Kinetic studies on analogous systems, such as the reaction of dinitrofluorobenzene with nucleophiles, have been used to elucidate these mechanistic details and confirm the rate-determining nature of the nucleophilic addition. frontiersin.orgresearchgate.net

Table 2: General Kinetic Parameters for SNAr Reactions

| Parameter | Description | Implication for this compound |

| Rate Law | Typically second-order: Rate = k[Substrate][Nucleophile]. | The reaction rate is dependent on the concentration of both the quinoline derivative and the attacking nucleophile. |

| Activation Energy (ΔG‡) | Energy barrier for the rate-determining step (nucleophilic addition). | Lowered by the activating NO₂ and CN groups and the electronegativity of the F atom. |

| Reaction Intermediate | Meisenheimer Complex. | A high-energy, negatively charged species stabilized by resonance. |

| Leaving Group Effect | F > Cl > Br > I. | Fluorine provides the fastest reaction rate due to stabilization of the transition state. |

Electrophilic Aromatic Substitution (EAS) Reactions

In stark contrast to its high reactivity in SNAr, this compound is extremely unreactive towards electrophilic aromatic substitution (EAS). This is a consequence of the severe deactivation of the aromatic system by multiple electron-withdrawing features.

The rate of EAS reactions depends on the nucleophilicity of the aromatic ring. Several features of this compound combine to drastically reduce its electron density, thus deactivating it towards attack by electrophiles. quora.com

Pyridine Ring: The nitrogen atom in the quinoline ring is electronegative and functions as a deactivating group, making the heterocyclic ring much less reactive than benzene (B151609). Electrophilic attack on an unsubstituted quinoline occurs preferentially on the more electron-rich carbocyclic (benzene) ring, typically at positions C-5 and C-8. youtube.comquimicaorganica.orgyoutube.com

Nitro and Cyano Groups: Both the 6-nitro and 3-cyano groups are powerful deactivating groups that further withdraw electron density from the entire ring system through inductive and resonance effects. quora.com

Fluoro Groups: The fluorine atoms are also deactivating due to their strong inductive electron withdrawal.

As a result of this cumulative deactivation, forcing an EAS reaction would require exceptionally harsh conditions. If a reaction were to occur, the directing effects of the substituents would guide the incoming electrophile. The 6-nitro group is a meta-director, which would favor substitution at C-5 and C-7. Considering the inherent preference for attack at C-5 and C-8 in the quinoline system, any potential reaction would most likely yield a mixture of 5- and 8-substituted products, though yields would be expected to be extremely low. quimicaorganica.orgyoutube.com

Table 3: Summary of Substituent Effects on EAS

| Group | Position | Effect on Reactivity | Directing Influence |

| Quinoline Nitrogen | 1 | Strongly Deactivating | Directs to the carbocyclic ring (positions 5 & 8). |

| Nitro (NO₂) Group | 6 | Strongly Deactivating | Directs meta (to positions 5 & 7). |

| Cyano (CN) Group | 3 | Strongly Deactivating | Reduces density on the pyridine ring. |

| Fluoro (F) Groups | 2, 4 | Deactivating | Reduces density on the pyridine ring. |

Competition with Other Reaction Pathways

The high degree of functionalization on the this compound ring system gives rise to competitive reaction pathways, primarily centered around nucleophilic aromatic substitution (SNA r). The fluorine atoms at the C2 and C4 positions are excellent leaving groups, and their substitution is activated by the electron-withdrawing effects of the nitro and cyano groups.

Competition in these reactions arises between different reactive sites. For instance, nucleophilic attack can occur at the C2 or C4 positions, both of which are activated. The outcome of the reaction often depends on the nature of the nucleophile and the reaction conditions. In some cases, vicarious nucleophilic substitution (VNS), a reaction involving the substitution of a hydrogen atom, can compete with the substitution of a halogen (SNA r). nih.gov However, the presence of good leaving groups like fluorine typically favors the SNA r pathway. Studies on related nitroquinoline systems show that SNA r of a halogen is a common and often faster pathway. nih.gov

Furthermore, substitution of the nitro group itself is a possibility, though it generally requires more forcing conditions than the displacement of the highly activated fluorine atoms. The regioselectivity of these competing pathways is a critical consideration in the synthetic application of this and related quinoline derivatives.

Functional Group Transformations

The multiple functional groups on the this compound scaffold allow for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives.

Reduction of the Nitro Group to Amino and Other Nitrogen Functionalities

The nitro group at the C6 position is readily reducible to an amino group (-NH2), a common and synthetically useful transformation. This conversion significantly alters the electronic properties of the molecule, turning the strongly electron-withdrawing nitro group into a strongly electron-donating amino group.

Standard reduction conditions are effective for this transformation. For example, the use of tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid (AcOH) are well-established methods for reducing aromatic nitro compounds to their corresponding anilines. nih.govmdpi.com These mild conditions are often tolerant of other functional groups present in the molecule. mdpi.com An alternative method involves using zinc powder in near-critical water, which reduces the nitro group to an amino group that can then participate in in-situ cyclization reactions if a suitable partner is present. rsc.org

The reduction process proceeds through intermediate species like nitroso and hydroxylamine (B1172632) derivatives. By carefully controlling the reaction conditions and the choice of reducing agent, it is possible to isolate these intermediates.

Table 1: Representative Conditions for Nitro Group Reduction

| Reagent System | Product | Notes |

|---|---|---|

| SnCl2 / HCl, MeOH | 6-Amino-3-cyano-2,4-difluoroquinoline | A common and reliable method for nitro group reduction on quinoline rings. nih.gov |

| Fe / AcOH | 6-Amino-3-cyano-2,4-difluoroquinoline | A classic and mild method, highly tolerant of other functional groups. mdpi.com |

This table is illustrative and based on general methods for nitroarene reduction.

Reactions of the Cyano Group (e.g., Hydrolysis, Reduction)

The cyano group at the C3 position offers another site for chemical modification, although its reactivity can be influenced by conjugation with the heterocyclic ring. nih.gov

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions. numberanalytics.comlibretexts.org This reaction typically proceeds through an amide intermediate (-CONH2). Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by attack by water. libretexts.org Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. numberanalytics.com

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group, -CH2NH2). Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. Catalytic hydrogenation can also be employed, though it may also affect the nitro group or the quinoline ring under certain conditions. organic-chemistry.org The reactivity of the nitrile is enhanced when attached to an electron-withdrawing heteroaromatic ring. nih.gov

Table 2: Potential Transformations of the Cyano Group

| Reaction | Reagents | Product |

|---|---|---|

| Acid Hydrolysis | H2SO4 (aq), heat | 2,4-Difluoro-6-nitroquinoline-3-carboxylic acid |

| Base Hydrolysis | NaOH (aq), heat | 2,4-Difluoro-6-nitroquinoline-3-carboxylic acid |

This table outlines expected products based on standard nitrile chemistry.

Selective Defluorination and Fluorine Exchange Reactions

The fluorine atoms at C2 and C4 are the most reactive sites for nucleophilic aromatic substitution (SNA r) due to activation by the nitro and cyano groups. nih.gov This allows for selective defluorination and the introduction of a wide range of functionalities.

The substitution of fluorine is generally easier than that of other halogens like chlorine in similar systems. nih.gov Nucleophiles such as amines, alkoxides, and thiols can readily displace one or both fluorine atoms. The selectivity between the C2 and C4 positions can often be controlled by reaction conditions such as temperature and the steric and electronic properties of the nucleophile. In related difluoro- and dichloro-aromatic systems, sequential substitution is possible, allowing for the introduction of two different nucleophiles. nih.gov For instance, in 6,7-difluoroquinolone derivatives, substitution of the fluorine at the C7 position by a piperazine (B1678402) heterocycle is a key step in the synthesis of certain antibiotics. mdpi.com

Radical Reactions and Pathways

Generation and Reactivity of Radical Intermediates

Nitroaromatic compounds are well-known to form radical anions upon single-electron reduction due to the powerful electron-accepting nature of the nitro group. The highly electron-deficient ring of this compound makes it a prime candidate for forming such radical intermediates.

These radical anions can be generated chemically or electrochemically. researchgate.net For example, studies on quinoline and its derivatives have shown that radical anions can be produced by alkali-metal reduction and studied using electron spin resonance (e.s.r.) spectroscopy. rsc.org The presence of additional electron-withdrawing groups, like in the title compound, would further stabilize the radical anion.

Once formed, these radical intermediates can participate in various reactions. Under aerobic conditions, they can transfer an electron to molecular oxygen to generate superoxide (B77818) radicals. nih.gov In the absence of other reagents, they might undergo dimerization, as has been observed with the pyridine radical anion which can form bipyridyls. rsc.org The reactivity of these radical anions provides an alternative pathway to functionalization, distinct from the more common nucleophilic substitution routes.

Control over Radical-Mediated Transformations

The control of radical-mediated transformations involving a complex substrate like this compound would be a nuanced undertaking. The presence of multiple reactive sites—the aromatic ring, the cyano group, and the nitro group—necessitates precise control over reaction conditions to achieve selectivity. Researchers would likely explore various strategies to initiate and propagate radical reactions selectively.

Key Control Strategies:

Initiator and Catalyst Selection: The choice of radical initiator (e.g., AIBN, dibenzoyl peroxide) or photoredox catalyst would be critical. The energy and nature of the initiating species would determine which part of the molecule is most likely to react.

Solvent Effects: The polarity and coordinating ability of the solvent could influence the stability of radical intermediates and transition states, thereby directing the reaction pathway.

Temperature and Concentration: These fundamental parameters would be optimized to control the rates of competing radical processes, favoring the desired transformation.

Additives and Traps: The use of specific additives could help to mediate the reactivity of radical species or trap undesired intermediates, enhancing the selectivity of the reaction.

A hypothetical study might involve the reaction of this compound with a radical source in the presence of a coupling partner. The objective would be to functionalize a specific position of the quinoline ring without promoting unwanted side reactions like polymerization or degradation.

Cycloaddition and Annulation Reactions

The electron-deficient nature of the quinoline ring in this compound, augmented by the nitro and cyano groups, makes it a potential candidate for participating in cycloaddition and annulation reactions, particularly as a dienophile or a heterodienophile. Annulation reactions, which involve the formation of a new ring, could be a powerful method for constructing more complex fused heterocyclic systems based on this quinoline scaffold.

Potential Reaction Types:

Diels-Alder and Hetero-Diels-Alder Reactions: The quinoline system could potentially react with electron-rich dienes. The C5-C6 double bond, activated by the C6-nitro group, or the C2-C3 bond, influenced by the cyano and fluoro groups, could act as the dienophilic component.

[3+2] Cycloadditions: The cyano or nitro group could participate as a 2π component in [3+2] cycloadditions with 1,3-dipoles, leading to the formation of five-membered heterocyclic rings.

Annulation via Nucleophilic Aromatic Substitution: A common strategy for annulation onto electron-deficient aromatic rings involves sequential nucleophilic substitution and cyclization reactions. A bifunctional nucleophile could react with the fluoro-substituted positions (C2 and C4) to build a new fused ring.

A representative, though hypothetical, annulation reaction is presented in the table below.

| Reactant 1 | Reactant 2 (Hypothetical) | Conditions (Hypothetical) | Product (Hypothetical) |

| This compound | Ethylenediamine | Base, Heat | A fused pyrazino[2,3-b]quinoline derivative |

Mechanistic Elucidation Techniques

To understand the intricate reaction mechanisms of a molecule like this compound, a combination of advanced analytical and computational techniques would be indispensable.

in situ NMR Spectroscopy: This technique would be invaluable for observing the reaction progress in real-time. By setting up a reaction directly within an NMR spectrometer, researchers could monitor the disappearance of starting materials and the appearance of intermediates and products. researchgate.netresearchgate.neteuropeanpharmaceuticalreview.comnih.govcardiff.ac.uk This would allow for the identification of transient species that might not be isolable. For instance, in a nucleophilic substitution reaction, the formation of a Meisenheimer complex could potentially be observed.

in situ IR Spectroscopy: Similar to in situ NMR, this method provides real-time information about the changes in functional groups during a reaction. The characteristic stretching frequencies of the cyano (C≡N) and nitro (NO₂) groups would serve as excellent probes to monitor their involvement in a chemical transformation.

Isotope labeling is a powerful tool for tracing the path of atoms throughout a reaction mechanism. mdpi.com By selectively replacing an atom in this compound with one of its isotopes (e.g., ¹³C, ¹⁵N, or ¹⁸O), and then analyzing the position of the label in the product, one can deduce bond-forming and bond-breaking steps. For example, to determine if a nucleophile attacks the carbon of the cyano group, one could use a ¹³C-labeled cyano group and analyze the product mixture using ¹³C NMR or mass spectrometry.

Computational chemistry, particularly Density Functional Theory (DFT), has become a cornerstone of mechanistic investigation in organic chemistry. nih.gov It allows for the theoretical exploration of reaction pathways, transition states, and intermediate structures.

Applications in this Context:

Reaction Energetics: Calculating the energies of reactants, intermediates, transition states, and products can help to determine the most likely reaction pathway.

Structural Information: The geometries of transient species that are difficult to observe experimentally can be modeled.

Spectroscopic Prediction: Calculated NMR and IR spectra can be compared with experimental data to confirm the identity of observed species.

For this compound, computational studies could be used to predict the most likely sites for nucleophilic attack or radical addition, and to explore the transition state structures for cycloaddition reactions, providing insights into their feasibility and stereochemical outcomes.

Computational and Theoretical Studies of 3 Cyano 2,4 Difluoro 6 Nitroquinoline

Electronic Structure and Molecular Properties

The arrangement of electrons within a molecule dictates its physical and chemical properties. For 3-Cyano-2,4-difluoro-6-nitroquinoline, the interplay between the quinoline (B57606) core and its electron-withdrawing substituents—cyano, difluoro, and nitro groups—creates a unique electronic landscape.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In this compound, the strong electron-withdrawing nature of the cyano, fluoro, and nitro groups is expected to significantly lower the energy of both the HOMO and LUMO levels compared to unsubstituted quinoline. The nitro group, in particular, is known to substantially decrease the HOMO-LUMO gap in quinoline derivatives, thereby increasing their reactivity. nih.gov The HOMO is likely to be localized over the quinoline ring system, while the LUMO is expected to be concentrated around the electron-deficient regions, particularly the nitro and cyano groups. This distribution makes the molecule susceptible to nucleophilic attack at specific sites. FMO analysis can help predict the regioselectivity of reactions, such as nucleophilic aromatic substitution. nih.govacs.org

Table 1: Predicted Frontier Molecular Orbital Energies and Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | Low | Indicates a reduced tendency to donate electrons. |

| LUMO Energy | Very Low | High propensity to accept electrons. |

| HOMO-LUMO Gap | Small | Suggests high chemical reactivity. |

| Global Electrophilicity Index | High | Indicates a strong electrophilic character. |

| Global Nucleophilicity Index | Low | Indicates a weak nucleophilic character. |

Note: The values in this table are qualitative predictions based on the effects of similar substituents on quinoline systems as reported in computational studies.

The charge distribution within this compound is highly polarized due to the presence of multiple electronegative atoms (N, O, F). An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the ESP map is predicted to show significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group. Conversely, the carbon atoms attached to the fluorine atoms and the hydrogen atoms of the quinoline ring are expected to exhibit a positive potential. nih.gov This charge distribution is critical in understanding intermolecular interactions, such as how the molecule might bind to a biological target.

Quinoline is an aromatic compound, meaning it possesses a cyclic, planar structure with a delocalized system of π-electrons that adheres to Hückel's rule (4n+2 π electrons). quora.comnih.gov This aromaticity confers significant thermodynamic stability. libretexts.orgox.ac.uk The fusion of a benzene (B151609) ring and a pyridine (B92270) ring creates a robust heterocyclic system.

The introduction of substituents can influence the aromaticity and stability of the quinoline ring. In this compound, the electron-withdrawing groups can slightly alter the electron delocalization within the ring system. However, the fundamental aromatic character of the quinoline core is expected to be maintained. Computational methods can quantify the aromaticity through various indices, such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA). These analyses would likely confirm that despite the heavy substitution, the quinoline ring in this compound retains a high degree of aromatic stability. libretexts.org

Conformational Analysis and Molecular Dynamics Simulations

While the quinoline ring itself is rigid and planar, the molecule as a whole can exhibit conformational flexibility, particularly concerning the orientation of the nitro group. Computational simulations can explore the potential energy surface of the molecule to identify its most stable conformations and understand its dynamic behavior.

Conformational analysis aims to identify the three-dimensional arrangements of a molecule that correspond to energy minima. For this compound, the primary conformational freedom involves the rotation of the nitro group around the C-N bond. By systematically rotating this bond and calculating the energy at each step, a potential energy profile can be generated. This profile would reveal the most stable (lowest energy) conformation and the energy barriers to rotation. mdpi.com It is anticipated that the planar conformation, where the nitro group is coplanar with the quinoline ring, would be a low-energy state, maximizing π-conjugation. However, steric hindrance with adjacent atoms could lead to a slightly twisted global minimum.

The conformation of a molecule can be influenced by its surrounding environment, particularly the solvent. rsc.org Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different solvents. nih.govnih.gov These simulations model the interactions between the solute molecule and the individual solvent molecules over time, providing insights into how the solvent affects conformational preferences.

In a polar solvent, it is possible that conformations with a larger dipole moment are stabilized. For instance, the alignment of the nitro group might shift to optimize electrostatic interactions with polar solvent molecules. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), are known to have remarkable solvent effects on the reactivity and conformation of molecules, and MD simulations could elucidate these specific interactions. rsc.org

Reaction Pathway Modeling and Transition State Calculations

The study of chemical reactions through computational modeling is crucial for predicting their outcomes and understanding their mechanisms. For this compound, this is particularly relevant for forecasting its behavior in nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of electron-deficient aromatic rings.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound, given the presence of strong electron-withdrawing groups (nitro and cyano) and good leaving groups (fluoride ions). The reaction typically proceeds via a two-step, addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. wikipedia.org The rate-determining step is usually the initial nucleophilic attack and formation of this complex, as it involves the temporary disruption of the aromatic system. wikipedia.orgmasterorganicchemistry.com

Computational methods, particularly Density Functional Theory (DFT), can model this process and calculate the activation energy (energy barrier) required to reach the transition state. For this compound, there are two potential sites for nucleophilic attack: the C2 and C4 positions, both bearing a fluorine atom.

Theoretical calculations for related nitro-activated fluoroarenes show that the energy barrier for the formation of the Meisenheimer complex is a key determinant of the reaction rate. researchgate.net The stability of the transition state leading to this complex is heavily influenced by the ability of the electron-withdrawing groups to delocalize the incoming negative charge. The nitro group at C6 and the cyano group at C3 are well-positioned to stabilize the negative charge developed during an attack at either C2 or C4.

Table 1: Illustrative Calculated Energy Barriers for SNAr Reactions on a Model Fluoroaromatic System

| Reaction Step | Nucleophile | Leaving Group | Calculated Activation Energy (kcal/mol) |

| Meisenheimer Complex Formation | NH₃ | F⁻ | 15 - 20 |

| Leaving Group Elimination | NH₃ | F⁻ | 2 - 5 |

| Overall Reaction Energy | NH₃ | F⁻ | -10 to -15 (Exergonic) |

Note: This data is representative of typical SNAr reactions on activated fluoroarenes and is for illustrative purposes. Specific values for this compound would require dedicated calculations.

Regioselectivity in the SNAr reaction of this compound refers to the preferential substitution of one fluorine atom (at C2 or C4) over the other. Computational modeling is an effective tool for predicting this outcome. The regioselectivity is determined by the relative activation energies of the two possible reaction pathways. The pathway with the lower energy barrier will be the favored one. nih.gov

Studies on similar di-substituted systems, such as 2,4-dichloroquinazoline (B46505), have shown that DFT calculations can reliably predict which position is more susceptible to nucleophilic attack. nih.gov The prediction is often based on two factors:

Relative Stability of Intermediates : Calculating the energies of the two possible Meisenheimer complexes (one from attack at C2, the other at C4). The more stable intermediate typically corresponds to the major product.

Transition State Energies : Directly calculating the energy of the transition states leading to each intermediate. This is a more direct and accurate predictor of kinetic control. researchgate.netnih.gov

For this compound, the electronic influence of the cyano and nitro groups, as well as the nitrogen atom in the quinoline ring, will create a non-uniform electron distribution, making one carbon center more electrophilic (and thus more reactive) than the other. DFT calculations on 2,4-dichloroquinazoline revealed that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.gov A similar principle would apply here. Stereoselectivity is generally not a factor in these SNAr reactions unless the nucleophile or the resulting product contains chiral centers.

Application of Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for molecules of this size, offering a good balance between accuracy and computational cost. Methods like B3LYP, combined with a suitable basis set (e.g., 6-31G**), are commonly used to optimize molecular geometries, calculate vibrational frequencies, and map out reaction energy profiles. mdpi.com

Ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy but are more computationally demanding. They can be used as a benchmark to validate DFT results for smaller, model systems. For a molecule like this compound, DFT is the more practical choice for comprehensive studies of reactivity.

Applications of these methods include:

Geometry Optimization : Determining the most stable three-dimensional structure of the molecule.

Vibrational Analysis : Calculating theoretical infrared (IR) and Raman spectra, which can help in the experimental characterization of the compound.

Electronic Structure Analysis : Calculating the distribution of electrons, which is fundamental to understanding reactivity.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's electronic structure and reactivity. These descriptors help in establishing a quantitative structure-activity relationship (QSAR). nih.govresearchgate.net

Key descriptors relevant to this compound include:

Frontier Molecular Orbitals (HOMO and LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

LUMO Energy : The energy of the LUMO indicates the ability of a molecule to accept electrons. For SNAr reactions, a lower LUMO energy corresponds to higher reactivity towards nucleophiles. The electron-withdrawing nitro and cyano groups significantly lower the LUMO energy of the quinoline system.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A small gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map visually represents the charge distribution on the surface of a molecule. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this molecule, strong positive potential would be expected around the C2 and C4 atoms, marking them as the primary sites for nucleophilic attack. arabjchem.orgniscpr.res.in

Fukui Functions : These functions provide a more nuanced view of reactivity by indicating which atoms in a molecule are most likely to accept or donate electrons. The Fukui function for nucleophilic attack (f+) would be calculated to identify the most electrophilic sites, providing a quantitative measure of the regioselectivity of SNAr reactions. researchgate.netarabjchem.org

Table 2: Representative Quantum Chemical Descriptors for a Nitroaromatic Compound

| Descriptor | Definition | Typical Calculated Value | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 eV | Relates to ionization potential |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.5 eV | A low value indicates high electrophilicity |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.0 eV | A smaller gap suggests higher reactivity |

| Electrophilicity Index (ω) | A measure of a molecule's ability to accept electrons | > 1.5 eV | High value indicates a strong electrophile |

Note: These values are illustrative and based on general findings for similar compounds. arabjchem.org Specific calculations are required for this compound.

Advanced Characterization of this compound: Elucidating Structure and Properties

The comprehensive characterization of novel chemical entities is fundamental to understanding their structure, reactivity, and potential applications. For a molecule as functionally rich as this compound, a suite of advanced analytical techniques is indispensable for a thorough elucidation of its molecular architecture and electronic properties. This article details the application of various sophisticated spectroscopic and crystallographic methods for the in-depth analysis of this compound.

Advanced Characterization Techniques for Structural and Mechanistic Insights